3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFJGGJCJDCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the functionalization of bicyclo[2.2.1]heptene derivatives. One common method includes the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via intermediates such as 1,3-oxazine or γ-lactone . Another approach involves the hypochlorite-mediated Hoffman degradation of carboxamide obtained by ammonolysis of anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include epoxides and polyfunctionalized bicyclic systems, which can be further utilized in various chemical applications .
Scientific Research Applications
Medicinal Chemistry
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is explored for its potential as a pharmaceutical agent due to its structural resemblance to amino acids and its ability to form stable interactions with biological targets.
Case Study: Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against certain strains of viruses by inhibiting viral replication mechanisms. A study demonstrated that modifications to the amino group enhance the compound's bioactivity, making it a candidate for further drug development .
Polymer Chemistry
The compound serves as a precursor for various polymers and copolymers due to its ability to undergo polymerization reactions.
Applications in Material Science
- Heat-resistant Adhesives : The compound is utilized in the formulation of adhesives that can withstand high temperatures, making them suitable for industrial applications.
- Composite Materials : It acts as a matrix resin in fiber-reinforced composites, enhancing mechanical properties and thermal stability .
| Application Type | Description | Key Benefits |
|---|---|---|
| Heat-resistant Adhesives | Formulated from derivatives of the compound | High thermal stability |
| Composite Materials | Used as matrix resin | Improved mechanical properties |
Biochemical Applications
In biochemistry, 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is studied for its role in enzyme inhibition and as a building block in peptide synthesis.
Case Study: Peptide Synthesis
The compound has been successfully integrated into peptide synthesis protocols, demonstrating its utility in producing bioactive peptides with enhanced stability and activity profiles .
Analytical Chemistry
The compound's unique structure allows it to be employed in various analytical techniques, including chromatographic methods.
Use in Chromatography
It is used as a standard reference material for the calibration of chromatographic systems due to its well-defined physical properties and consistent behavior under analysis conditions .
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with amino acid transporters, blocking the transport of nonpolar amino acids across cell membranes . This inhibition can lead to various biological effects, including the suppression of cell growth and induction of apoptosis in cancer cells . Additionally, it acts as an insulin-releasing factor, influencing glucose metabolism .
Comparison with Similar Compounds
Bicyclo[2.2.2]octene Analogues
Example: 3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid
- Structural Difference: The bicyclo[2.2.2]octene system introduces a larger ring, reducing steric strain but increasing molecular rigidity compared to the norbornene core .
- Applications : These analogues are used to build libraries of conformationally constrained compounds for drug discovery. However, their larger size may reduce cell permeability compared to [2.2.1] systems .
- Synthesis : Scalable protocols yield enantiopure forms, emphasizing their utility in stereoselective synthesis .
7-Oxabicyclo[2.2.1]hept-5-ene Derivatives
Example: 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
- Structural Difference : Replacement of a CH₂ group with an oxygen atom alters electronic properties and hydrogen-bonding capacity .
- Applications : The oxygen atom enhances interactions with polar enzyme pockets. For example, cocrystals with benzothiazol-2-amine demonstrate strong hydrogen-bonding networks .
- Synthesis : Derived from anhydrides via reactions with amines, enabling modular heterocycle construction .
Ester and Amide Derivatives
Examples :
- Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (C₁₀H₁₆ClNO₂, MW 217.69): Esterification improves lipophilicity, facilitating membrane penetration .
- 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide (C₈H₁₂N₂O, MW 152.19): The amide derivative shows enhanced metabolic stability compared to the carboxylic acid .
Difluoromethyl and Other Substituted Analogues
Example : rac-(1R,2R,3R,4S)-3-(Difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Kinase Inhibition Profiles
Key Findings :
- The target compound exhibits variable selectivity depending on substituents. Compound 420 (with an amido fragment) is ALK-selective, while compound 12e (same core but different substituents) shows dual c-Met/ALK inhibition .
- Stereochemistry critically impacts activity: exo- vs. endo- configurations influence binding to kinase ATP pockets .
Physicochemical Properties
Biological Activity
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Molecular Formula : C8H11NO2
- Molecular Weight : 153.18 g/mol
- CAS Number : 92511-32-5
- Appearance : Beige to light grey powder
Research indicates that 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid may interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects. The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes and receptors involved in neurological pathways.
Pharmacological Studies
-
Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Case Study : In a study involving rat models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function compared to control groups.
-
Antinociceptive Activity : Research has indicated potential pain-relieving properties.
- Experimental Findings : In mice, the compound demonstrated significant antinociceptive effects in formalin-induced pain models, suggesting its utility in pain management.
- Antidepressant-like Effects : Preliminary studies suggest that it may exhibit antidepressant-like properties through modulation of serotonin pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduced neuronal apoptosis | |
| Antinociceptive | Significant reduction in pain response | |
| Antidepressant-like | Modulation of serotonin levels |
Research Findings
Recent studies have focused on the synthesis and characterization of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives to enhance its biological activity and selectivity for target receptors.
Synthesis and Derivative Studies
Researchers have synthesized various derivatives to explore structure-activity relationships (SAR). These derivatives have shown enhanced efficacy in biological assays, indicating that modifications to the bicyclic structure can lead to improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the validated spectroscopic techniques for structural confirmation of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
- Answer : Infrared (IR) spectroscopy identifies functional groups such as the carboxylic acid moiety and amine group. 1H NMR spectroscopy resolves the bicyclic framework and substituent positions, with characteristic coupling patterns for norbornene systems. For example, the deshielded protons on the bicyclic structure appear between δ 2.5–3.5 ppm, while the carboxylic acid proton may be observed as a broad peak around δ 12 ppm. These methods align with protocols used for structurally related bicyclic carboxylic acids .
Q. How is the stereochemical configuration of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid determined experimentally?
- Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, chiral HPLC or polarimetry can corroborate enantiomeric purity. Comparative analysis with known derivatives (e.g., (1S,2S,3R,4R)-configured analogs) via NMR coupling constants also aids in stereochemical elucidation .
Q. What synthetic routes are reported for 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
- Answer : A common approach involves Diels-Alder cycloaddition between cyclopentadiene and acrylamide derivatives, followed by hydrolysis to yield the carboxylic acid. Alternative routes include functionalization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid precursors via nitration/reduction or amination strategies .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of functionalization at the bicyclic core?
- Answer : Steric and electronic factors dominate regioselectivity. For example, electrophilic additions favor the endo position due to orbital orientation in the norbornene system. Computational studies (DFT) predict transition-state energies to optimize reaction conditions, while kinetic experiments under varying temperatures and catalysts (e.g., Lewis acids) validate these models .
Q. What strategies resolve contradictions in reported reactivity data for bicyclo[2.2.1]heptene derivatives?
- Answer : Controlled experiments under inert atmospheres (to exclude oxidation artifacts) and systematic variation of substituents (e.g., trifluoromethyl vs. nitro groups) isolate contributing factors. Cross-referencing with analogs like bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride clarifies steric vs. electronic effects .
Q. How can this compound serve as a chiral building block in β-lactam antibiotic synthesis?
- Answer : The rigid bicyclic scaffold mimics β-lactam transition states, enabling its use in penicillin and cephalosporin analogs. For example, coupling with thiol-containing intermediates (e.g., via Mitsunobu reactions) generates azabicycloheptene cores, as seen in carbapenem derivatives. Structural validation via NOESY NMR ensures correct stereochemical alignment .
Q. What computational methods predict the stability of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid under varying pH conditions?
- Answer : Molecular dynamics simulations using software like Gaussian or GROMACS model protonation states and solvation effects. pKa calculations (via COSMO-RS) predict carboxylic acid deprotonation at pH > 4.5, while the amine group remains protonated below pH 8.0, critical for designing buffer-compatible assays .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?
- Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cycloaddition steps, followed by enzymatic resolution (lipase-mediated hydrolysis). Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC with UV/ECD detection .
Q. How are diastereomeric byproducts minimized during functionalization reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
